molecular formula C28H33N3O B2947446 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide CAS No. 1005305-51-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2947446
M. Wt: 427.592
InChI Key: SCHCOGRDQGBWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C28H33N3O and its molecular weight is 427.592. The purity is usually 95%.
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Scientific Research Applications

Analogs and Derivatives Research

  • Biological Effects of Acetamide and Derivatives : A review highlights the biological effects of acetamide, formamide, and their derivatives, noting their commercial importance and the need for updated information on their biological consequences (Kennedy, 2001).

  • Paracetamol and Its Mechanisms : Another study delves into the history, use, and the dangerous potential of paracetamol (acetaminophen), a compound related by functional purpose, highlighting the critical balance of therapeutic use against the risks of toxicity (Brune, Renner, & Tiegs, 2015).

  • Environmental Impacts of Acetaminophen : Research on acetaminophen in the environment discusses its presence as a micropollutant, addressing the challenges of monitoring, detection, and removal technologies, which could reflect on the environmental stewardship of related compounds (Vo et al., 2019).

  • Synthesis and Applications of Isoquinoline Derivatives : Studies on the preparation of isoquinoline derivatives, such as papaverine, provide insights into chemical synthesis methods that might be relevant for synthesizing and understanding the applications of the specified compound (Luk’yanov, Onoprienko, & Zasosov, 1972).

  • Advanced Oxidation Processes for Acetaminophen Degradation : A review focuses on the degradation of acetaminophen by advanced oxidation processes, revealing pathways, by-products, and biotoxicity that could be relevant for understanding the environmental and biological interactions of similar compounds (Qutob et al., 2022).

  • Tetrahydroisoquinolines in Therapeutics : A patent review of tetrahydroisoquinoline derivatives, including their therapeutic activities, underscores the pharmaceutical potential of compounds based on the isoquinoline scaffold, pointing to the broader applicability of such structures in drug development (Singh & Shah, 2017).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O/c1-21-7-6-8-22(17-21)18-28(32)29-19-27(24-11-13-26(14-12-24)30(2)3)31-16-15-23-9-4-5-10-25(23)20-31/h4-14,17,27H,15-16,18-20H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCOGRDQGBWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide

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